![molecular formula C15H17N3O2 B2959524 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034400-75-2](/img/structure/B2959524.png)

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

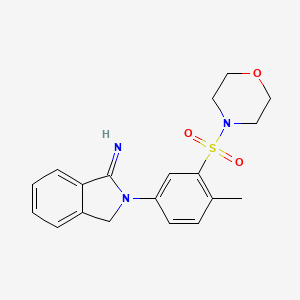

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

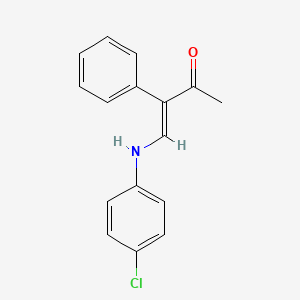

Synthesis and Drug Development

- Diversity-Oriented Synthesis : A study showcases the oxidative carbon-hydrogen bond activation for synthesizing a library of substituted tetrahydropyrones, demonstrating the compound's relevance in creating structurally diverse non-natural compounds for screening against biological targets (Zaware et al., 2011).

- Antitubercular Agents : Research into substituted benzo[h]quinazolines and pyrazoles as anti-tubercular agents highlights the importance of these compounds in medicinal chemistry, providing a foundation for developing new therapeutics (Maurya et al., 2013).

Molecular Chemistry and Catalysis

- Chemo- and Regioselectivities in Multicomponent Condensations : A study elucidates the synthesis of complex heterocyclic compounds through multicomponent protocols, underlining the compound's role in advancing synthetic chemistry methodologies (Chebanov et al., 2008).

Antimicrobial Activity

- Novel Schiff Bases : The synthesis of novel Schiff bases using related compounds demonstrates antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).

- Biological Evaluation for Antitubercular Activity : Research on the synthesis and biological evaluation of certain pyrazole derivatives provides insights into their antitubercular activity, showing the compound's relevance in addressing tuberculosis (Venugopal et al., 2020).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : A study on pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution showcases the practical applications of these compounds in material science and corrosion prevention (Yadav et al., 2016).

Antiviral Research

- Antiviral Activity : The synthesis and reactions of certain pyrazole derivatives reveal their antiviral activity, pointing to the potential use of related compounds in antiviral drug development (Attaby et al., 2006).

作用機序

Target of action

This compound targets alpha1-adrenergic receptors (α1-AR), which are a class of G-protein-coupled receptors (GPCRs). These receptors are associated with numerous neurodegenerative and psychiatric conditions .

Mode of action

The compound acts as an antagonist for alpha1-adrenergic receptors. Antagonists block or dampen a biological response by binding to and blocking a receptor rather than activating it like agonists .

Biochemical pathways

Alpha1-adrenergic receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound showed an acceptable pharmacokinetic profile in the study, indicating its potential for further investigation as an alpha1-adrenergic receptor antagonist .

Result of action

By blocking the alpha1-adrenergic receptors, this compound can potentially alleviate symptoms of various neurological conditions .

特性

IUPAC Name |

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-12(14)10-15(19)17-8-9-18-13(11-17)6-7-16-18/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUVEWHHJFJDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959446.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2959447.png)

![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)

![N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2959457.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2959462.png)

![2-(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959463.png)

![N',N'''-Propane-1,3-diylbis{N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamimidic acid}--hydrogen chloride (1/1)](/img/structure/B2959464.png)